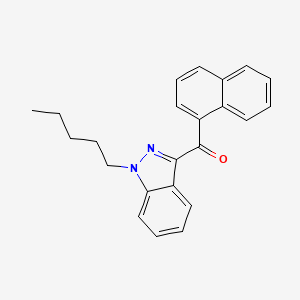

Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

naphthalen-1-yl-(1-pentylindazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O/c1-2-3-8-16-25-21-15-7-6-13-20(21)22(24-25)23(26)19-14-9-11-17-10-4-5-12-18(17)19/h4-7,9-15H,2-3,8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKGBPSFDNTMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901010031 | |

| Record name | THJ-018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-55-0 | |

| Record name | 1-Naphthalenyl(1-pentyl-1H-indazol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THJ-018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THJ-018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THJ-018 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B39WNG6743 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

N-Alkylation of Indazole to Form 1-Pentylindazole

Reagents and Conditions

-

Indazole : Starting material (commercially available).

-

1-Bromopentane : Alkylating agent.

-

Base : Potassium hydroxide (KOH) or sodium hydride (NaH).

-

Solvent : Dimethylformamide (DMF) or acetone.

-

Temperature : 60–80°C, reflux conditions.

Procedure

Indazole (1.0 equiv) is dissolved in anhydrous DMF under inert atmosphere. KOH (1.2–1.5 equiv) is added, followed by dropwise addition of 1-bromopentane (1.2 equiv). The mixture is stirred at 60–80°C for 12–24 hours. After cooling, the reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 9:1) to yield 1-pentylindazole as a pale-yellow oil.

Key Considerations

Friedel-Crafts Acylation to Attach the Naphthoyl Group

Reagents and Conditions

-

1-Pentylindazole : Intermediate from Step 1.

-

1-Naphthoyl Chloride : Acylating agent.

-

Lewis Acid Catalyst : Diethylaluminum chloride (EtAlCl) or aluminum chloride (AlCl).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature.

Procedure

1-Pentylindazole (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. EtAlCl (1.5 equiv) is added dropwise at 0°C, followed by 1-naphthoyl chloride (1.2 equiv). The mixture is stirred at room temperature for 2–4 hours, quenched with ice-cold water, and extracted with DCM. The organic layer is dried over sodium sulfate and concentrated. Crude product is purified via recrystallization (hexane:ethyl acetate) or column chromatography to yield THJ-018 as a white solid.

Key Considerations

Optimization of Reaction Parameters

Solvent and Temperature Effects

Purification Strategies

-

Recrystallization : Preferred for large-scale synthesis (hexane:ethyl acetate, 9:1), yielding >99% purity.

-

Column Chromatography : Used for small batches (silica gel, hexane:ethyl acetate gradient).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

THJ 018 undergoes various chemical reactions, including:

Oxidation: THJ 018 can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: THJ 018 can undergo substitution reactions, particularly on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Hydroxylated Metabolites: Formed through oxidation.

Halogenated Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

THJ 018 übt seine Wirkungen aus, indem es als vollständiger Agonist an den CB1- und CB2-Cannabinoidrezeptoren wirkt. Nach Bindung an diese Rezeptoren aktiviert THJ 018 die G-Protein-gekoppelten Rezeptor-Signalwege, was zu verschiedenen physiologischen und psychologischen Wirkungen führt. Die Aktivierung von CB1-Rezeptoren im Gehirn ist mit den psychoaktiven Wirkungen verbunden, während die Aktivierung von CB2-Rezeptoren die Immunfunktion beeinflusst.

Wirkmechanismus

THJ 018 exerts its effects by acting as a full agonist at the CB1 and CB2 cannabinoid receptors. Upon binding to these receptors, THJ 018 activates the G-protein coupled receptor signaling pathways, leading to various physiological and psychological effects. The activation of CB1 receptors in the brain is associated with the psychoactive effects, while CB2 receptor activation affects immune function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

THJ-018 belongs to the naphthoylindazole class. Its analogs differ in core heterocycles, substituent positions, and alkyl chain lengths, which influence receptor binding affinity, metabolic stability, and psychoactive potency. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison of THJ-018 and Analogs

| Compound Name | Core Structure | Alkyl Chain | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|---|

| THJ-018 | Indazole | Pentyl | C₂₃H₂₂N₂O | 342.43 | 1-Naphthoyl, N-pentyl indazole |

| CB-13 (CRA-13) | Naphthalene | Pentyloxy | C₂₅H₂₂O₂ | 378.45 | 4-Pentyloxy substitution on naphthoyl |

| EG-018 | Carbazole | Pentyl | C₂₇H₂₄N₂O | 392.50 | Carbazole core instead of indazole |

| JWH-019 | Indole | Hexyl | C₂₅H₂₅NO | 355.48 | Hexyl chain, indole core |

| AB-PINACA | Indazole | Pentyl | C₂₃H₂₂N₄O₂ | 386.45 | Additional carbonyl and azaindole |

Pharmacological and Functional Differences

- THJ-018 vs.

- THJ-018 vs. EG-018 : EG-018 replaces the indazole core with a carbazole system, which introduces additional nitrogen atoms and enhances aromatic π-stacking interactions. This modification may affect metabolic degradation pathways .

- THJ-018 vs. JWH-019 : JWH-019 uses an indole core with a hexyl chain , increasing lipophilicity and CB1 receptor binding affinity compared to THJ-018’s pentyl chain .

- THJ-018 vs. AB-PINACA: AB-PINACA (a prevalent illicit synthetic cannabinoid) features an azaindole core with a carboxamide group, enhancing metabolic resistance and potency .

Physicochemical and Stability Considerations

- Solubility : THJ-018’s naphthoyl group and pentyl chain confer moderate lipophilicity, favoring blood-brain barrier penetration. In contrast, EG-018’s carbazole core may reduce aqueous solubility due to increased planar rigidity .

- Stability : Indazole derivatives like THJ-018 are generally more metabolically stable than indole-based analogs (e.g., JWH-019), as the indazole ring resists oxidative degradation .

- Synthetic Accessibility : THJ-018 is synthesized via Friedel-Crafts acylation or similar methods, while carbazole derivatives (e.g., EG-018) require multi-step cyclization, increasing production complexity .

Biologische Aktivität

Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone, commonly referred to as THJ-018, is a synthetic cannabinoid that has garnered attention for its interactions with the endocannabinoid system. This compound is structurally related to JWH-018 and acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 342.43 g/mol. The structure includes a naphthalene moiety linked to an indazole ring, which is characteristic of many synthetic cannabinoids.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C23H22N2O |

| Molecular Weight | 342.43 g/mol |

| CAS Number | 1364933-55-0 |

THJ-018 functions as a full agonist at both CB1 and CB2 cannabinoid receptors, with binding affinities of 5.84 nM and 4.57 nM respectively . This high affinity suggests that THJ-018 can elicit significant physiological responses similar to those produced by Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Physiological Effects

The activation of CB1 receptors in the central nervous system can lead to various effects including:

- Altered mood : Euphoria or anxiety depending on dosage.

- Cognitive changes : Impaired memory and altered perception.

- Physiological responses : Changes in heart rate and appetite.

In animal studies, exposure to THJ-018 resulted in notable physiological changes such as decreased body temperature and signs of catalepsy, hyperreflexia, and ptosis .

Pharmacological Profile

The pharmacological effects of THJ-018 can be summarized as follows:

| Effect | Description |

|---|---|

| Psychoactive effects | Similar to THC; includes euphoria and altered cognition |

| Analgesic properties | Potential pain-relieving effects observed in preclinical studies |

| Anti-inflammatory effects | Modulation of immune response through CB2 activation |

Case Studies and Research Findings

Several studies have investigated the biological activity of THJ-018:

- Toxicological Analysis : A study examined blood concentrations of JWH-018 (a closely related compound) in subjects using synthetic cannabinoids. The findings indicated significant concentrations in the brain and liver, correlating with observed behavioral changes consistent with cannabinoid receptor activation .

- Comparative Studies : Research comparing various synthetic cannabinoids highlighted that compounds like THJ-018 exhibit stronger binding affinities than natural cannabinoids, suggesting potential for more pronounced psychoactive effects .

- Behavioral Studies : In animal models, administration of THJ-018 resulted in a range of behavioral changes indicative of cannabinoid receptor activation, including decreased locomotion and increased grooming behavior, which are often associated with anxiety-like states .

Q & A

Q. What analytical techniques are most reliable for confirming the structural identity of Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone?

To confirm structural identity, employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) and high-resolution mass spectrometry (HRMS) . For crystalline samples, single-crystal X-ray diffraction using programs like SHELX (SHELXS/SHELXL) is critical for unambiguous confirmation of stereochemistry and bond angles . Cross-validate spectral data with computational modeling (e.g., density functional theory) to resolve ambiguities in peak assignments.

Q. How can researchers design a preliminary toxicity assessment for this compound?

Follow the ATSDR literature search framework (Table B-1 in ), prioritizing in vitro assays for hepatic (e.g., CYP450 inhibition), renal (proximal tubule cytotoxicity), and neurotoxic effects. Use primary cell cultures or cell lines (e.g., HepG2, HEK293) to assess acute toxicity (MTT assay) and oxidative stress markers (ROS, glutathione levels). Include metabolic stability studies (e.g., microsomal incubation) to identify reactive intermediates .

Q. What synthetic routes are commonly reported for this compound?

The compound is typically synthesized via Friedel-Crafts acylation or Ullmann coupling , starting from naphthalene-1-carbonyl chloride and 1-pentylindazole. Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl3, temperature control at 0–5°C) to minimize side products. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and characterize each step with TLC and IR spectroscopy .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved in complex matrices?

Contradictions in NMR signals (e.g., overlapping peaks in aromatic regions) require advanced 2D NMR techniques (HSQC, HMBC) to assign coupling networks. For dynamic systems (e.g., rotamers), use variable-temperature NMR (−40°C to 50°C) to slow conformational exchange. Pair with solid-state NMR or X-ray crystallography (SHELXL refinement) to validate solution-state data .

Q. What strategies mitigate intermediate instability during multi-step synthesis?

Instability in intermediates (e.g., indazole ring oxidation) can be addressed via protective group chemistry (e.g., tert-butyldimethylsilyl for hydroxyl groups) or low-temperature reaction conditions (−78°C using dry ice/acetone baths). Implement flow chemistry for exothermic steps to enhance control over reaction kinetics. Monitor degradation pathways using LC-MS/MS and adjust solvent polarity (e.g., DMF/THF mixtures) to stabilize reactive species .

Q. How should researchers design in vivo toxicokinetic studies for this compound?

Adopt a physiologically based pharmacokinetic (PBPK) modeling approach. Use radiolabeled analogs (e.g., deuterated or 14C-labeled compounds) to track absorption, distribution, metabolism, and excretion (ADME) in rodent models. Employ LC-HRMS for plasma/tissue quantification and autoradiography for organ-specific biodistribution. Cross-reference with in silico predictions (e.g., GastroPlus) to identify species-specific metabolic differences .

Q. What methodologies elucidate the compound’s interactions with cannabinoid receptors (CB1/CB2)?

Use radioligand displacement assays (3H-CP55,940) to measure binding affinity (Ki values). For functional activity, perform cAMP accumulation assays in HEK293 cells transfected with CB1/CB2 receptors. Pair with molecular docking simulations (AutoDock Vina, CB receptor crystal structures) to map binding poses. Validate selectivity via kinase profiling panels (Eurofins Cerep) .

Methodological Tables

Q. Table 1. Key Parameters for X-ray Crystallography Refinement (SHELXL)

| Parameter | Value/Description | Reference |

|---|---|---|

| Resolution range | 0.84–1.20 Å | |

| R-factor (final) | ≤0.054 | |

| Temperature | 296 K | |

| Data-to-parameter ratio | ≥17.8 |

Q. Table 2. Inclusion Criteria for Toxicology Studies (ATSDR Framework)

| Category | Criteria | Reference |

|---|---|---|

| Health Outcomes | Systemic effects (hepatic, renal) | |

| Exposure Routes | Oral, inhalation, dermal | |

| Species | Human, rodent models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.